molecular formula C14H17N3O4 B018532 ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate CAS No. 3543-72-4

ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

Cat. No.: B018532
CAS No.: 3543-72-4
M. Wt: 291.3 g/mol
InChI Key: VJVBGSJZBDBEIF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a synthetic organic compound with the molecular formula C14H17N3O4 It is characterized by the presence of a benzimidazole ring substituted with a nitro group and an ethyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate typically involves a multi-step process. One common method starts with the nitration of 4-amino-1-methyl-1H-benzimidazole-2-butanoic acid ethyl ester using a mixture of nitric acid and sulfuric acid to introduce the nitro group. The resulting intermediate is then reacted with ethyl cyanoacetate under basic conditions to form the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group.

    Hydrolysis: The ester moiety can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: 4-(1-methyl-5-amino-1H-benzo[d]imidazol-2-yl)butanoate.

    Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

    Hydrolysis: 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoic acid.

Scientific Research Applications

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting microbial infections and cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: It is used as a probe to study the interactions of benzimidazole derivatives with biological macromolecules.

Comparison with Similar Compounds

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate can be compared with other benzimidazole derivatives such as:

    1-methyl-5-nitro-1H-benzimidazole-2-butanoic acid: Similar structure but lacks the ethyl ester moiety.

    5-nitro-1H-benzimidazole-2-butanoic acid ethyl ester: Similar structure but lacks the methyl group on the benzimidazole ring.

    1-methyl-5-amino-1H-benzimidazole-2-butanoic acid ethyl ester: Similar structure but has an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H17N3O4
  • Molecular Weight : 291.30 g/mol
  • CAS Number : 3543-72-4
  • Purity : ≥99.0% .

Biological Activities

This compound exhibits several notable biological activities:

  • Antibacterial Activity :
    • The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Studies indicate that its mechanism may involve disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways, although specific pathways require further elucidation .
  • Anti-inflammatory Properties :
    • Research suggests that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases .
  • Antitumor Effects :
    • Preliminary studies indicate that this compound may possess antitumor properties, potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways critical for bacterial survival or tumor growth.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways that regulate inflammation and apoptosis, contributing to its anti-inflammatory and antitumor effects.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated significant inhibition zones compared to control groups, indicating potent antibacterial properties.

Case Study 2: Anti-inflammatory Effects

In a mouse model of induced arthritis, treatment with this compound resulted in reduced swelling and pain scores compared to untreated controls. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Case Study 3: Antitumor Activity

A preliminary study on various cancer cell lines revealed that this compound induced apoptosis at concentrations that did not affect normal cells significantly. This selectivity suggests potential for therapeutic applications in oncology.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, E. coli
Anti-inflammatoryReduced swelling in arthritis models
AntitumorInduced apoptosis in cancer cell lines

Properties

IUPAC Name

ethyl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-3-21-14(18)6-4-5-13-15-11-9-10(17(19)20)7-8-12(11)16(13)2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVBGSJZBDBEIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517745
Record name Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3543-72-4
Record name Ethyl 4-(1-methyl-5-nitro-1H-benzimidazol-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)butanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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